molecular formula C14H11N3OS B2577650 N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide CAS No. 1207045-36-0

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide

Cat. No.: B2577650
CAS No.: 1207045-36-0
M. Wt: 269.32
InChI Key: MQUIYSJTRRBZMR-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is part of the quinoxaline family, which is known for its wide range of pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide typically involves the condensation of quinoxaline-2-carboxylic acid with thiophen-3-ylmethylamine. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
  • N-phenylquinoxaline-2-carboxamide
  • N-benzylquinoxaline-2-carboxamide

Uniqueness

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide stands out due to its unique thiophene moiety, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-14(16-7-10-5-6-19-9-10)13-8-15-11-3-1-2-4-12(11)17-13/h1-6,8-9H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUIYSJTRRBZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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